molecular formula C7H9FO2S B3038025 Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride CAS No. 700-26-5

Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride

Cat. No. B3038025
CAS RN: 700-26-5
M. Wt: 176.21 g/mol
InChI Key: BXHUIHZOZSSHMY-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride” is a chemical compound with a bicyclic structure. The “bicyclo[2.2.1]hept-5-ene” part refers to a seven-membered ring structure with two rings sharing two carbon atoms . The “sulfonyl fluoride” group is a functional group consisting of a sulfur atom bonded to an oxygen atom and a fluorine atom. This group is known for its reactivity and is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptene ring and the sulfonyl fluoride group attached at the 2-position of the ring . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The sulfonyl fluoride group is quite reactive and can undergo various reactions. For example, it can react with amines to form sulfonamides, or with alcohols to form sulfonate esters . The double bond in the heptene ring can also participate in reactions such as hydrogenation or epoxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl fluoride group would make it a polar molecule, which could affect its solubility in different solvents . The bicyclic structure could also influence its boiling and melting points .

Scientific Research Applications

Synthesis and Oxidation in Organic Chemistry

Reactions involving bicyclo[2.2.1]hept-5-ene derivatives, including sulfonamides with cage-like fragments, have been explored. These compounds undergo various reactions such as oxidation and heterocyclization, which are important in organic synthesis. For example, Kas’yan et al. (2009) investigated the stereochemistry in synthesizing and oxidizing N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)camphor-10-sulfonamides (Kas’yan et al., 2009).

Advanced Polymer Materials

In material science, bicyclo[2.2.1]hept-5-ene derivatives are used in synthesizing advanced polymers. Zhao et al. (2011) developed novel poly(norbornene)s containing pendant difluoroalkanesulfonic acids, highlighting their use in polymer electrolyte membranes, which are crucial in various technological applications (Zhao et al., 2011).

Photoreactive Polymers and Optical Applications

The use of bicyclo[2.2.1]hept-5-ene derivatives in photoreactive polymers has been studied. Griesser et al. (2009) discussed the synthesis of poly(N,N'-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) for potential use in optical applications like waveguiding, due to its unique property of refractive index modulation upon UV irradiation (Griesser et al., 2009).

Catalytic Activity in Polymerization Processes

Bicyclo[2.2.1]hept-5-ene derivatives are also involved in catalytic processes. The study by Tkach et al. (2009) on the catalytic activity of nickel complexes in norbornene polymerization showcases the relevance of these compounds in producing materials used in electronic engineering and other industrial applications (Tkach et al., 2009).

Safety And Hazards

As with any chemical compound, proper safety measures should be taken when handling this compound. The sulfonyl fluoride group is particularly reactive and could pose hazards. Therefore, it’s important to use appropriate personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHUIHZOZSSHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride
Reactant of Route 2
Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride
Reactant of Route 3
Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride
Reactant of Route 4
Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride
Reactant of Route 5
Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride
Reactant of Route 6
Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride

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